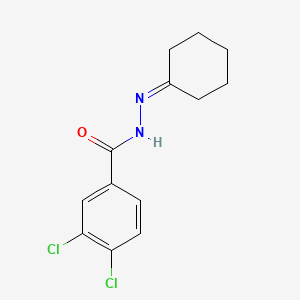![molecular formula C19H19NO3 B5707398 ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate, also known as ethyl 2-(3-(4-methylphenyl)acryloylamino)benzoate or EMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMA is a member of the benzoate ester family and is synthesized through a series of chemical reactions.
作用機序
The mechanism of action of EMA is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. EMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. EMA may also inhibit the activity of certain signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
EMA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, EMA has been shown to have antioxidant properties and may help protect cells from oxidative stress. EMA has also been shown to have a neuroprotective effect and may help protect against neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
EMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, there are also limitations to its use. EMA is not water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on EMA. One area of interest is in the development of new cancer treatments based on EMA. Further research is needed to determine the optimal dosing and delivery methods for EMA in these applications. Another area of interest is in the development of new anti-inflammatory drugs based on EMA. Additionally, research is needed to better understand the mechanism of action of EMA and to identify other potential applications for this compound.
合成法
EMA is synthesized through a multi-step process that involves the reaction of 4-methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoatebenzoyl chloride with ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate 2-aminobenzoate in the presence of a base such as triethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoateamine. The resulting intermediate is then reacted with acryloyl chloride to produce EMA. The overall synthesis process is complex and requires careful attention to reaction conditions and purification steps to obtain high-quality EMA.
科学的研究の応用
EMA has shown promise in a variety of scientific research applications. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. EMA has been shown to inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its potential as a cancer treatment. EMA has also been studied for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
ethyl 2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)16-6-4-5-7-17(16)20-18(21)13-12-15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,20,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPAEQICQXOGR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)


![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)
![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)
![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)